h_81_Zeranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zeranol is synthesized from zearalenone through a series of chemical reactions. The primary synthetic route involves the reduction of zearalenone to α-zearalenol, followed by further reduction to α-zearalanol (zeranol) . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, zeranol is produced through large-scale fermentation processes using Fusarium species that naturally produce zearalenone . The zearalenone is then extracted and purified before undergoing chemical reduction to produce zeranol . This method ensures a consistent and high-yield production of zeranol for use in livestock growth promotion .
Chemical Reactions Analysis
Types of Reactions
Zeranol undergoes various chemical reactions, including:
Oxidation: Zeranol can be oxidized to form zearalanone, a related compound with similar estrogenic properties.
Reduction: As mentioned earlier, zeranol is produced through the reduction of zearalenone.
Substitution: Zeranol can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
Oxidation: Zearalanone.
Reduction: α-zearalenol and α-zearalanol (zeranol).
Substitution: Various substituted derivatives of zeranol.
Scientific Research Applications
Zeranol has a wide range of scientific research applications, including:
Mechanism of Action
Zeranol exerts its effects by binding to estrogen receptors in target cells, mimicking the action of natural estrogens such as estradiol . This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent cellular responses . Zeranol’s molecular targets include estrogen receptor alpha and sex hormone-binding globulin . The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Zearalenone: The parent compound from which zeranol is derived.
α-Zearalenol: An intermediate in the synthesis of zeranol.
β-Zearalenol: Another metabolite of zearalenone with similar estrogenic properties.
Zearalanone: An oxidized form of zeranol.
Diethylstilbestrol: A synthetic estrogen with similar potency to zeranol.
Bisphenol-A: A known endocrine disruptor with lower estrogenic potency compared to zeranol.
Genistein: A phytoestrogen with lower estrogenic potency compared to zeranol.
Uniqueness
Zeranol is unique among these compounds due to its high estrogenic potency and its widespread use as a growth promoter in livestock . Its ability to mimic the effects of natural estrogens at low concentrations makes it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C18H26O5 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1 |
InChI Key |
DWTTZBARDOXEAM-NBFOIZRFSA-N |
Isomeric SMILES |
C[C@H]1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.